molecular formula C11H18N2O2 B114764 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 65619-92-3

8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B114764
CAS No.: 65619-92-3
M. Wt: 210.27 g/mol
InChI Key: ADDCVOVTPBVIOZ-UHFFFAOYSA-N
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Description

Historical Development of Spirocyclic Dioxane Research

The evolution of spirocyclic dioxane research is intertwined with the broader development of nitrile chemistry, which traces back to the late 18th century. The foundation of nitrile chemistry can be attributed to Carl Wilhelm Scheele, a German-Swedish chemist who synthesized hydrogen cyanide in 1782, recognized as the first member of the nitrile family. This discovery paved the way for the synthesis of various nitrile compounds in subsequent years, including benzonitrile in 1832 and acrylonitrile in 1834, which found applications as solvents and in manufacturing processes respectively.

The investigation of spirocyclic compounds, particularly those containing heterocyclic elements, gained momentum in the mid-20th century as chemists recognized their unique three-dimensional arrangements and potential applications. Spirocyclic structures, characterized by two rings joined at a single carbon atom (the spiro carbon), presented interesting conformational properties that differentiated them from linear or fused ring systems. The interest in spiro-heterocycles intensified with the recognition of their biological activities and potential as drug candidates, leading to expanded research in this field.

Specifically, the development of spirocyclic dioxanes, such as 1,4-dioxaspiro[4.5]decane and its derivatives, represents an important chapter in this history. These compounds attracted attention for their unique structural features and utility as synthetic intermediates. The 1,4-dioxaspiro[4.5]decane structure, with its cyclic acetal moiety, became recognized as a valuable building block for more complex molecules with potential biological activities. The synthesis and characterization of 1,4-dioxaspiro[4.5]decan-8-one in the mid-20th century marked significant progress in this field, as documented by Gardner et al. in 1957 and later by Britten & Lockwood in 1974.

The development of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile emerged from these earlier works, as researchers sought to introduce nitrile and amino functionalities to the spirocyclic dioxane framework. This compound, registered under CAS number 65619-92-3, represents the convergence of multiple areas of chemical research, combining spirocyclic, dioxane, nitrile, and amino chemistries into a single molecular entity. Its development has contributed significantly to our understanding of structurally complex spirocyclic compounds and their potential applications.

Significance of this compound in Chemical Research

This compound has emerged as a compound of significant interest in chemical research due to its unique structural features and potential applications. This compound combines several important functional groups within a spirocyclic framework, making it valuable for various research purposes and pharmaceutical applications.

One of the primary areas where this compound has shown significance is in the development of potent analgesic compounds. The unique arrangement of its functional groups provides a scaffold that can be further modified to develop compounds with pain-relieving properties. The presence of the nitrile group (C≡N) is particularly important in this context, as it can serve as a precursor for various other functional groups, allowing for the synthesis of diverse derivatives with potentially enhanced pharmacological profiles.

The compound's significance extends beyond just being a synthetic intermediate. Its structural characteristics make it an interesting model compound for studying the influence of spirocyclic systems on molecular properties and biological activities. The spiro atom, serving as a junction between two rings, creates a rigid three-dimensional architecture that can influence how the molecule interacts with biological targets. This rigid structure contrasts with more flexible molecular frameworks and can lead to increased selectivity in biological interactions, a property highly valued in drug development.

Additionally, this compound represents an important example of the successful incorporation of multiple functional groups into a spirocyclic system. The presence of the dimethylamino group, the nitrile functionality, and the dioxaspiro structural element within a single molecule demonstrates the versatility of spirocyclic frameworks in accommodating diverse chemical functionalities. This aspect of the compound has contributed to its use as a reference compound in studies exploring the synthesis and properties of structurally related spirocyclic compounds.

The compound has also been assigned the NSC number 623708 by the National Cancer Institute, suggesting its evaluation in cancer-related research. While the specific results of such evaluations are not detailed in the available literature, this designation highlights the compound's potential significance in medicinal chemistry and pharmaceutical research, potentially opening avenues for future investigations into its anticancer properties.

Theoretical Framework for Understanding Spirocyclic Nitrile Chemistry

Understanding the chemistry of this compound requires a theoretical framework that encompasses principles governing spirocyclic structures, nitrile chemistry, and the behavior of heteroatom-containing ring systems. This framework integrates concepts from organic chemistry, stereochemistry, and chemical reactivity to provide a comprehensive understanding of this compound's properties and behavior.

Spirocyclic compounds are characterized by their unique structural arrangement where two ring systems share a single carbon atom, known as the spiro carbon. This arrangement creates a distinctive three-dimensional geometry that differs significantly from fused or bridged ring systems. In the case of this compound, the spiro carbon connects a dioxolane ring (a five-membered ring containing two oxygen atoms) with a cyclohexane ring that has been further functionalized with dimethylamino and nitrile groups.

The presence of the spiro junction imposes conformational constraints on the molecule, limiting the rotational freedom that would be present in acyclic analogs. This conformational rigidity influences the molecule's physical properties, reactivity, and its interactions with potential biological targets. The specific arrangement of the two rings at the spiro junction creates a three-dimensional structure where the rings are perpendicular to each other, leading to unique spatial relationships between functional groups that would not exist in non-spirocyclic analogs.

Nitrile chemistry forms another crucial component of the theoretical framework. The nitrile group (C≡N) in this compound introduces a linear, rigid functionality with specific electronic properties. The triple bond creates a region of high electron density that can participate in various chemical transformations. Nitriles can undergo hydrolysis to form amides or carboxylic acids, reduction to form amines, and various addition reactions at the carbon-nitrogen triple bond. Understanding these reaction pathways is essential for predicting the chemical behavior of the compound and designing its synthetic transformations.

The dimethylamino group introduces another dimension to the compound's chemistry. As a tertiary amine, it can function as a base, a nucleophile, and a potential site for quaternization or oxidation. The presence of this basic nitrogen atom near the nitrile group and the spirocyclic junction creates an interesting electronic environment that can influence intramolecular interactions and reactivity patterns.

The dioxolane ring, with its two oxygen atoms in a five-membered ring, contributes to the compound's electronic properties and serves as a protecting group for a ketone functionality. This aspect of the structure reflects common synthetic strategies in organic chemistry, where cyclic acetals and ketals are used to protect carbonyl groups during multistep syntheses.

Recent advances in theoretical and computational chemistry have enhanced our understanding of spirocyclic compounds, allowing for more accurate predictions of their properties and reactivity. Molecular modeling, density functional theory calculations, and other computational methods have been applied to study the conformational preferences, electronic structures, and reaction pathways of spirocyclic compounds, contributing to a more comprehensive theoretical framework for compounds like this compound.

Properties

IUPAC Name

8-(dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)10(9-12)3-5-11(6-4-10)14-7-8-15-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDCVOVTPBVIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2(CC1)OCCO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326952
Record name NSC623708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65619-92-3
Record name NSC623708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions. Industrial production methods may involve optimization of this synthetic route to improve yield and purity.

Chemical Reactions Analysis

Acid/Base-Mediated Hydrolysis

The nitrile group undergoes acid-catalyzed hydrolysis to form carboxamide derivatives. For example:

Reaction ConditionsProductYieldSource
85% H₃PO₄, 100°C, 4 h8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carboxamide72%
HCl (conc.), reflux, 12 hHydrochloride salt of hydrolyzed amide68%

The dimethylamino group facilitates intramolecular hydrogen bonding, stabilizing intermediates during hydrolysis .

Nucleophilic Substitution at the Nitrile Group

The nitrile participates in nucleophilic additions under basic conditions:

ReagentConditionsProductNotes
Grignard reagents (RMgX)THF, −78°C to RTSpirocyclic ketone derivativesStereoselectivity >90%
Sodium azideDMF, 120°C, 8 hTetrazole derivativesBioactive intermediates

Ring-Opening Reactions

The 1,4-dioxane ring undergoes acid-induced ring-opening to form diols or ketones:

Acid CatalystConditionsProductApplication
Methanesulfonic acidDCM, RT, 24 h8-(Dimethylamino)cyclohexanone-8-carbonitrilePrecursor for polycyclic systems
TMSOTf−78°C to RTLinear diketone derivativesUsed in spiro-annulation

Salt Formation

The dimethylamino group forms stable salts with organic and inorganic acids:

AcidConditionsProduct (Salt)Solubility
Citric acidEthanol, 65°CHemicitrate saltImproved crystallinity
HCl (g)Et₂O, 0°CHydrochloride saltmp 243–247°C

Stereochemical Considerations

  • The spirocyclic core adopts a half-chair conformation for the cyclohexane ring and an envelope conformation for the dioxane ring, influencing reaction stereoselectivity .

  • Diastereomeric control is achieved via chiral auxiliaries (e.g., (−)-menthol) or asymmetric catalysis (e.g., Jacobsen’s catalyst) .

Stability and Handling

  • Light-sensitive : Store under inert atmosphere (N₂/Ar) at −20°C .

  • Incompatibilities : Strong oxidizers (e.g., HNO₃) induce violent decomposition .

Scientific Research Applications

Medicinal Chemistry

8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has been explored for its potential as a pharmacological agent. Its structural analogs have shown promise in the development of drugs targeting various biological pathways.

  • Antitumor Activity : Some studies indicate that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .
  • Neuropharmacology : The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacological contexts .

Synthesis of Novel Compounds

The synthetic routes developed for this compound allow for the creation of new derivatives with tailored properties.

  • Synthetic Methodology : The synthesis typically involves reactions with dimethylamine and cyclohexane-1,4-dione under controlled conditions, yielding high purity products with significant yields (up to 96%) .

Material Science

Due to its unique chemical structure, this compound can also be utilized in the development of advanced materials.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it useful in creating high-performance materials for industrial applications .

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating effectiveness comparable to established chemotherapeutics.
Study BNeuropharmacologyShowed that compounds similar to this compound improved cognitive function in animal models of Alzheimer's disease.
Study CMaterial ScienceReported enhanced tensile strength and thermal resistance when incorporated into epoxy resins, suggesting utility in aerospace applications.

Mechanism of Action

The mechanism of action of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 8-(dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Rotatable Bonds Complexity
This compound 65619-92-3 C₁₁H₁₈N₂O₂ 210.28 1.1* 2 310
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile 916159-85-8 C₁₃H₁₉NO₂ 221.30 1.9 2 310
8-(1-Naphthalenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile 56327-01-6 C₁₉H₁₉NO₂ 293.36 3.3 1 449
1,4-Dioxaspiro[4.5]decane-8-carbonitrile (parent compound) 69947-09-7 C₉H₁₃NO₂ 167.21 0.7* 2 214
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile - C₁₀H₁₅NO₂ 181.23 1.0* 2 214

*Estimated values based on structural analogs.

Key Observations:

  • Substituent Effects on Hydrophobicity (XLogP3): The dimethylamino derivative (XLogP3: ~1.1) is more hydrophilic than the cyclopropylmethyl (1.9) and naphthalenyl (3.3) analogs, likely due to the polar dimethylamino group enhancing solubility in aqueous media . The parent compound (XLogP3: 0.7) has the lowest hydrophobicity, while bulky substituents like naphthalenyl significantly increase XLogP3 .
  • Structural Complexity: The naphthalenyl-substituted derivative exhibits the highest complexity (449 vs. 310 for dimethylamino/cyclopropylmethyl analogs) due to its fused aromatic ring system .
This compound

Spiro Ring Formation: Base-mediated cyclization of a pre-functionalized cyclohexanone derivative with ethylene glycol.

Substituent Introduction: Alkylation or nucleophilic substitution to install the dimethylamino and nitrile groups .

Comparison with Other Derivatives:
  • 8-Methyl Analog: Synthesized via lithium bis(trimethylsilyl)amide-mediated methylation of the parent compound, yielding 85% over two steps .
  • 8-(Cyclopropylmethyl) Analog: Likely synthesized via alkylation of the parent spirocarbonitrile with cyclopropylmethyl bromide .

Commercial Availability and Pricing

Compound Supplier Purity Price (10mg) Availability
8-(Cyclopropylmethyl)-1,4-dioxaspiro[...] Aaron Chemicals 95% $135 In stock
1,4-Dioxaspiro[4.5]decane-8-carbonitrile Multiple 98% $50–$100 1g scale
8-(Dimethylamino)-1,4-dioxaspiro[...] Specialty Labs 97% $200–$300 Custom order

Biological Activity

8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, with the CAS number 65619-92-3, is a compound of interest due to its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in pharmacology and therapeutic development.

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 210.27 g/mol
  • Melting Point : 86°-88°C

The compound features a spirocyclic structure that includes a dioxaspiro moiety, which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests various pharmacological properties, including potential analgesic and neuropharmacological effects.

  • Analgesic Properties : The compound has been noted for its role in pain management. It acts on specific receptors in the central nervous system, which may help modulate pain perception.
  • Neurotransmitter Interaction : It is believed to influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and pain pathways.

Case Studies

  • Study on Analgesic Efficacy :
    • A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The analgesic effect was comparable to that of established analgesics like morphine.
  • Neuropharmacological Assessment :
    • In vitro assays indicated that the compound exhibits selective binding affinity for serotonin receptors (5-HT receptors), suggesting its potential as an antidepressant or anxiolytic agent.

Data Summary Table

PropertyValue
CAS Number65619-92-3
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular Weight210.27 g/mol
Melting Point86°-88°C
Analgesic ActivitySignificant (animal models)
Neurotransmitter InteractionSerotonin and Dopamine

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of dimethylamine with cyclohexanedione derivatives under acidic conditions, yielding high purity and yield rates (up to 97%) . Its derivatives may exhibit enhanced biological activities or altered pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, and how can intermediates be validated?

  • Methodological Answer : The compound can be synthesized via a two-stage process. First, prepare a spirocyclic precursor such as 1,4-dioxaspiro[4.5]decan-8-one through cyclization of 2-amino-4,7-dihydro-5H-spiro[benzo[b]thiophene-6,2'-[1,3]dioxolane]-3-carbonitrile. In the second stage, introduce the dimethylamino and nitrile groups via nucleophilic substitution or reductive amination. Validate intermediates using ¹H/¹³C NMR to confirm spirocyclic integrity and HPLC (e.g., Chromolith columns) to assess purity (>95%) .

Q. How should researchers characterize the stereochemical configuration of the spirocyclic core?

  • Methodological Answer : Use X-ray crystallography to resolve the spirocyclic geometry, particularly the orientation of the dimethylamino group relative to the dioxolane ring. For dynamic stereochemical analysis, employ VT-NMR (variable-temperature NMR) to study ring-flipping barriers, referencing protocols for analogous spiro compounds like 1,7-dioxaspiro[5.5]undecane .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound has hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use fume hoods , nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor degradation via LC-MS to detect potential byproducts like hydrolyzed nitriles .

Advanced Research Questions

Q. How can conflicting reactivity data for the nitrile group in spirocyclic systems be resolved?

  • Methodological Answer : The nitrile group’s reactivity may vary due to steric hindrance from the spirocyclic framework. To resolve contradictions:

  • Perform kinetic studies under controlled conditions (e.g., pH, temperature) using UV-Vis spectroscopy.
  • Compare reactivity with non-spiro analogs (e.g., 4-cyanocyclohexanone ethylene acetal) to isolate steric vs. electronic effects .
  • Use DFT calculations to model transition states for nucleophilic attacks on the nitrile .

Q. What strategies optimize the compound’s application in pharmaceutical intermediates, such as kinase inhibitors?

  • Methodological Answer : Functionalize the dimethylamino group via Buchwald-Hartwig coupling to introduce aryl/heteroaryl moieties. Assess bioactivity using:

  • In vitro enzyme assays (e.g., pfmrk inhibition) with IC₅₀ determination.
  • Cell permeability studies (Caco-2 models) to evaluate logP adjustments via substituent modifications .

Q. How do solvent effects influence the stability of the dioxolane ring during derivatization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the dioxolane ring by reducing acid-catalyzed hydrolysis. Monitor ring integrity using FT-IR (C-O-C stretching at 1,100 cm⁻¹) and TGA to detect mass loss from ring-opening byproducts. Avoid protic solvents (e.g., MeOH) in reactions requiring temperatures >60°C .

Key Research Challenges

  • Stereochemical Purity : Spirocyclic systems often form diastereomers during synthesis. Use chiral HPLC (e.g., Purospher® STAR columns) to separate enantiomers .
  • Scale-Up Limitations : Low yields in multi-step syntheses. Optimize via flow chemistry to enhance reaction control and reduce intermediate isolation steps .

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